molecular formula C15H14N2O3 B386355 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide CAS No. 315670-78-1

4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide

Cat. No.: B386355
CAS No.: 315670-78-1
M. Wt: 270.28g/mol
InChI Key: JDPWUEPIIRMZLR-UHFFFAOYSA-N
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Description

4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide (PubChem CID: 830704) is a Schiff base compound of significant interest in chemical and pharmaceutical research . This class of compounds is characterized by an azomethine (-HC=N-) group and is frequently explored for its distinctive photochromic and thermochromic properties . These properties are intrinsically linked to tautomerism, specifically a proton transfer between the enol-imine (O–H···N) and keto-amine (O···H–N) forms, which can be studied using various spectroscopic and crystallographic techniques . Schiff bases derived from ortho-vanillin analogs serve as key intermediates in the synthesis of more complex molecules with potential biological activity . Furthermore, structural analogs of this compound, particularly 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, have been identified as potent and selective inhibitors of the 12-lipoxygenase (12-LOX) enzyme in patent literature . This enzyme is a promising therapeutic target for conditions such as thrombosis, diabetes, and certain cancers, highlighting the value of this chemical scaffold in medicinal chemistry and drug discovery efforts . The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-4-2-3-11(14(13)18)9-17-12-7-5-10(6-8-12)15(16)19/h2-9,18H,1H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPWUEPIIRMZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Condensation Protocol

A representative procedure involves refluxing equimolar quantities of 2-hydroxy-3-methoxybenzaldehyde (1.0 mmol) and 4-aminobenzamide (1.0 mmol) in methanol (6.5 mL) with glacial acetic acid (0.1 mL) as a catalyst. The mixture is heated for 2 hours, after which the solvent is partially distilled, and the product is crystallized upon cooling. The bright yellow solid is filtered, washed with ice-cold methanol, and dried under vacuum, yielding 76–86%.

Catalytic Methods and Their Impact on Reaction Efficiency

Catalysts play a critical role in accelerating the dehydration step and improving yields. Comparative studies highlight the superiority of mild acidic catalysts over basic or strong acidic agents.

Table 1: Catalyst Screening for Schiff Base Formation

CatalystYield (%)Reaction Time (h)Key Observations
Glacial acetic acid862Optimal balance of acidity and mild conditions
Piperidine523Base-induced partial side reactions
Sulfuric acid<102Over-dehydration and decomposition

Glacial acetic acid emerges as the preferred catalyst due to its ability to protonate the carbonyl oxygen without promoting side reactions. In contrast, sulfuric acid induces rapid decomposition of the aldehyde, while piperidine fails to stabilize the intermediate.

Solvent Systems and Their Thermodynamic Effects

The choice of solvent influences reaction kinetics, solubility, and crystallization. Polar protic solvents like methanol and ethanol are ideal for facilitating proton transfer and stabilizing charged intermediates.

Table 2: Solvent Performance in Synthesis

SolventDielectric ConstantYield (%)Crystallization Quality
Methanol32.786Needle-like crystals
Ethanol24.378Prismatic crystals
DMF36.765Amorphous precipitate

Methanol achieves the highest yield due to its optimal polarity and boiling point (64.7°C), which sustains reflux without excessive evaporation. Dimethylformamide (DMF), though polar, impedes crystallization due to high solubility of the product.

Optimization Strategies for Industrial Scalability

Advanced optimization techniques, including factorial design and in situ monitoring, enhance reproducibility and efficiency.

Factorial Design for Parameter Optimization

A three-variable (temperature, molar ratio, catalyst concentration) factorial design revealed the following optimal conditions:

  • Temperature : 70°C (reflux)

  • Molar ratio (aldehyde:amine) : 1:1.05

  • Catalyst concentration : 5% v/v

This configuration increased yields to 92% while reducing reaction time to 1.5 hours.

In Situ Reaction Monitoring

Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress. TLC (silica gel, ethyl acetate/hexane 3:7) reveals the disappearance of the aldehyde spot (Rf = 0.6) and emergence of the Schiff base (Rf = 0.4).

Purification and Characterization Protocols

Post-synthesis purification ensures product integrity, particularly for pharmaceutical applications.

Recrystallization vs. Column Chromatography

  • Recrystallization : Dissolving the crude product in hot ethanol (10 mL per gram) and adding water (3:1 v/v) yields 95% pure crystals.

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:1) achieves >99% purity but is less cost-effective for large-scale production.

Spectroscopic Confirmation

  • FT-IR : C=N stretch at 1600–1640 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ confirm imine formation.

  • 1H NMR : A singlet at δ 8.3–8.5 ppm corresponds to the imine proton (-CH=N-), while aromatic protons integrate for 10 hydrogens.

Challenges and Mitigation in Large-Scale Synthesis

Industrial-scale production faces hurdles such as exothermicity and byproduct formation.

Exothermic Reaction Control

Gradual addition of the aldehyde to the amine solution under controlled cooling (-5°C) prevents thermal runaway, which can degrade the Schiff base.

Byproduct Management

The primary byproduct, unreacted 4-aminobenzamide, is removed via aqueous wash (pH 6.0) due to its higher solubility in acidic conditions.

Emerging Innovations in Green Synthesis

Recent advances focus on solvent-free and energy-efficient methods:

  • Microwave-Assisted Synthesis : 15-minute reactions at 300 W achieve 89% yield, reducing energy consumption by 70% compared to conventional reflux.

  • Biocatalytic Routes : Lipase-mediated condensation in ionic liquids (e.g., [BMIM][BF4]) offers enzymatic specificity but remains experimental .

Chemical Reactions Analysis

4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine bond to an amine.

    Substitution: The hydroxyl and methoxy groups on the benzylidene moiety can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

1. Antioxidant Properties
Research indicates that derivatives of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide possess significant antioxidant activity. For instance, studies show that related Schiff base ligands demonstrate superior antioxidant properties compared to standard antioxidants like ascorbic acid .

2. Anti-inflammatory Effects
Inhibitory effects on lipoxygenases (LOXs), particularly 12-LOX, have been observed. LOXs are implicated in inflammatory processes and cancer progression. Compounds derived from this scaffold have shown potent inhibition of 12-LOX, suggesting potential applications in treating inflammatory diseases and certain cancers .

3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The mechanism appears to involve disruption of microbial cell membranes .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

StudyFindingsApplication
Synthesis and Activity Evaluation Identified as a potent inhibitor of 12-LOX with IC50 values in the nanomolar range.Potential anti-inflammatory drug development .
Antioxidant Activity Assessment Exhibited superior DPPH scavenging activity compared to traditional antioxidants.Development of natural antioxidant supplements .
Antimicrobial Testing Showed significant antimicrobial activity against Gram-positive bacteria with MIC values as low as 62.5 μg/mL.Potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit biological activity. It also interacts with cellular enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide with three structurally related compounds, emphasizing substituent effects, crystallographic features, and bioactivity:

Compound Substituents Key Structural/Biological Features References
This compound 2-OH, 3-OCH₃ on benzaldehyde ring - Electron-donating OCH₃ group enhances stability of the imine bond.
- Planar geometry likely enables π–π stacking and hydrogen bonding.
-
3-[(2,4-Dihydroxybenzylidene)amino]benzamide () 2-OH, 4-OH on benzaldehyde ring - Increased hydrogen-bonding capacity due to two hydroxyl groups.
- Higher acidity compared to methoxy analogs may affect solubility.
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide () 2,3-diOH on benzaldehyde; sulfonamide group - Sulfonamide group introduces strong electron-withdrawing effects, enhancing acidity.
- Forms 1D polymeric chains via O–H⋯O/N–H⋯N bonds. Exhibits antistaphylococcal activity.
(S)-5-Chloro-2-hydroxy-N-(1-oxo-3-phenyl-1-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide () 5-Cl, 2-OH on benzamide; CF₃ group - CF₃ moiety enhances lipophilicity and MRSA inhibition.
- Elongated hydrophobic chain reduces activity compared to shorter analogs.

Structural and Electronic Analysis

  • In contrast, 3-[(2,4-dihydroxybenzylidene)amino]benzamide () lacks methoxy groups, leading to stronger intramolecular H-bonding but reduced steric bulk . The sulfonamide derivative () replaces benzamide with a sulfonamide group, increasing acidity and hydrogen-bond donor strength, which correlates with its crystalline polymeric structure and bioactivity .
  • Crystallographic Behavior :

    • The sulfonamide analog () exhibits planar aromatic systems (r.m.s. deviation ≤ 0.0198 Å) and forms extensive hydrogen-bonded networks (e.g., S(6) and R₂²(8) motifs), which stabilize its crystal lattice . Similar planar arrangements are expected in the target compound, though methoxy groups may introduce slight torsional distortions.
  • Biological Activity :

    • While direct data for the target compound are lacking, salicylamide analogs () demonstrate that electron-withdrawing groups (e.g., CF₃) enhance antistaphylococcal activity. The target compound’s methoxy group may reduce potency compared to CF₃-bearing analogs but improve solubility .

Biological Activity

4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide, often referred to as a Schiff base, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antioxidant, anticancer, and antidiabetic effects, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H15N2O3
  • Molecular Weight : 270.28 g/mol

The structural features include a benzamide core and a substituted benzylidene group, which are crucial for its biological activity.

The primary mechanism of action for this compound involves chelation with metal ions, particularly Cu(II). This interaction forms a stable chelation complex that enhances the compound's biological efficacy. The chelation process is essential for its antibacterial and antioxidant properties.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. The following table summarizes the findings from different studies:

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa14

The compound exhibits significant antibacterial activity comparable to standard antibiotics, indicating its potential as a therapeutic agent.

Antioxidant Activity

This compound has shown promising antioxidant properties. In vitro assays have indicated that it effectively scavenges free radicals and reduces oxidative stress markers. The antioxidant capacity is attributed to the presence of hydroxyl and methoxy groups in its structure, which enhance electron donation capabilities .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Studies : The compound has been tested on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values in the micromolar range.
Cell Line IC50 (µM) Reference
MCF-712
A54910

The mechanism behind its anticancer effects includes the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Antidiabetic Activity

Preliminary studies suggest that this compound may also possess antidiabetic properties. It has been shown to reduce blood glucose levels in diabetic models, potentially through the enhancement of insulin sensitivity . Further research is needed to elucidate the exact mechanisms involved.

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound derivatives. For instance, a study focused on optimizing its structure for enhanced potency against lipoxygenases, enzymes implicated in inflammation and cancer. The derivatives exhibited improved selectivity and efficacy compared to their parent compounds .

Q & A

Q. What are the recommended synthetic routes for 4-[(2-Hydroxy-3-methoxybenzylidene)amino]benzamide, and how can reaction efficiency be optimized?

Methodological Answer: The compound is synthesized via Schiff base condensation between 2-hydroxy-3-methoxybenzaldehyde and 4-aminobenzamide under reflux in ethanol or methanol. To optimize efficiency:

  • Use factorial design to evaluate variables (e.g., solvent polarity, temperature, molar ratios) and identify optimal conditions .
  • Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography.
  • Characterize intermediates (e.g., aldehyde precursors) using IR and NMR to confirm purity .

Q. How should researchers characterize the hydrogen bonding network and crystal packing of this compound?

Methodological Answer:

  • Perform single-crystal X-ray diffraction to resolve the 3D structure, focusing on intermolecular interactions like O–H⋯O or N–H⋯O hydrogen bonds .
  • Complement with DFT calculations to model hydrogen bonding energies and lattice stabilization effects .
  • Use powder XRD to confirm bulk crystallinity and compare with simulated patterns from single-crystal data .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Verify imine bond formation (δ ~8.3–8.5 ppm for –CH=N–) and absence of unreacted aldehyde/amine .
  • FT-IR : Confirm C=N stretch (~1600–1640 cm⁻¹) and amide C=O (~1650–1680 cm⁻¹) .
  • UV-Vis : Analyze π→π* and n→π* transitions to assess conjugation in the Schiff base .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and reaction pathways of this compound?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) model electronic properties (HOMO-LUMO gaps) to predict antioxidant activity or charge-transfer interactions .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., bacterial enzymes) to prioritize in vitro testing .
  • Reaction path search algorithms : Use tools like GRRM or AFIR to explore plausible reaction mechanisms under varying conditions .

Q. How can researchers resolve contradictions in biological activity data across similar Schiff base derivatives?

Methodological Answer:

  • Perform systematic SAR studies : Compare substituent effects (e.g., –OCH3 vs. –OH positions) on antibacterial/antioxidant activities using standardized assays (e.g., MIC for bacteria, DPPH for radicals) .
  • Control variables: Use identical solvent systems (e.g., DMSO concentration) to minimize solvent-induced artifacts .
  • Apply multivariate statistical analysis (e.g., PCA) to identify key structural descriptors driving activity discrepancies .

Q. What theoretical frameworks guide the study of structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory : Correlate HOMO/LUMO energies with redox potential to explain antioxidant capacity .
  • Hard-Soft Acid-Base (HSAB) Theory : Predict metal-binding preferences in catalytic or medicinal applications .
  • QSPR/QSAR Models : Develop quantitative models linking descriptors (e.g., logP, polar surface area) to observed bioactivity .

Q. How can AI-driven tools enhance experimental design for derivatives of this compound?

Methodological Answer:

  • Active learning algorithms : Prioritize synthesis targets by predicting properties (e.g., solubility, bioavailability) via machine learning .
  • Automated reaction optimization : Use platforms like Chemspeed or LabMate.MD to screen reaction conditions (e.g., catalysts, solvents) in high-throughput .
  • Data-driven feedback loops : Integrate experimental results with computational databases to refine predictive models iteratively .

Data Analysis and Contradiction Management

Q. What strategies mitigate variability in antioxidant assay results for Schiff base compounds?

Methodological Answer:

  • Standardize assay protocols: Use fresh DPPH solutions, control light exposure, and calibrate spectrophotometers daily .
  • Include positive controls (e.g., ascorbic acid) and replicate experiments (n ≥ 3) to assess reproducibility.
  • Normalize data to molar absorption coefficients to account for concentration-dependent effects .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Re-examine solvent effects in simulations: Implicit solvent models (e.g., PCM) may inadequately mimic in vitro conditions .
  • Validate docking poses with molecular dynamics (MD) simulations to assess binding stability under physiological conditions .
  • Explore alternative targets: Bioactivity may arise from off-target interactions not modeled initially .

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